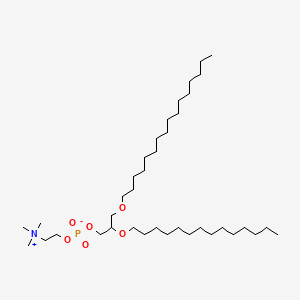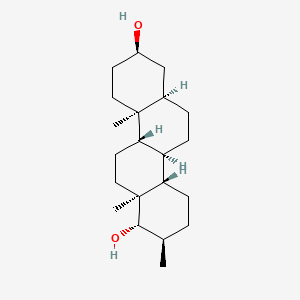
2,2-Dimethyl-3-(4-methoxyphenyl)-4-ethyl-2H-1-benzopyran-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-3-(4-methoxyphenyl)-4-ethyl-2H-1-benzopyran-7-ol is a member of the class of chromenes that is 2H-1-benzopyran substituted by methyl groups at positions 2 and 2, an ethyl group at position 4, a hydroxy group at position 7 and a 4-methoxyphenyl group at position 3 respectively. It is a member of chromenes, a monomethoxybenzene and a member of phenols.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been synthesized through a reaction sequence involving resorcinol and mesityl oxide. This process highlights the versatility in synthesizing benzopyran derivatives (Tripathi, Khan, & Taneja, 2003).
- Another study investigated the reactions between similar benzopyran derivatives and other chemical entities, providing insights into the potential chemical applications and interactions of such compounds (Zwanenburg & Maas, 2010).
Biological Activities and Applications
- A related compound was identified as a potent alpha-glucosidase inhibitor, suggesting potential applications in managing diabetes or other metabolic disorders (Anis et al., 2002).
- In the field of optoelectronics, certain benzopyran derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs), indicating their relevance in advanced materials science (Wazzan & Irfan, 2019).
- Studies on related benzopyrans have found applications in cancer research, particularly in cytotoxic effects against human cancer cell lines, suggesting their potential use in developing new cancer treatments (Kiem et al., 2005).
Propiedades
Número CAS |
5218-93-9 |
|---|---|
Fórmula molecular |
C20H22O3 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
4-ethyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-ol |
InChI |
InChI=1S/C20H22O3/c1-5-16-17-11-8-14(21)12-18(17)23-20(2,3)19(16)13-6-9-15(22-4)10-7-13/h6-12,21H,5H2,1-4H3 |
Clave InChI |
YHXWLHMIDZAYPE-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(OC2=C1C=CC(=C2)O)(C)C)C3=CC=C(C=C3)OC |
SMILES canónico |
CCC1=C(C(OC2=C1C=CC(=C2)O)(C)C)C3=CC=C(C=C3)OC |
| 5218-93-9 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H-Indolium, 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propenyl]-1,3,3-trimethyl-, acetate](/img/structure/B1211385.png)


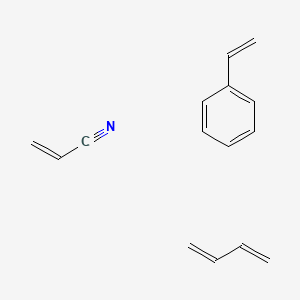
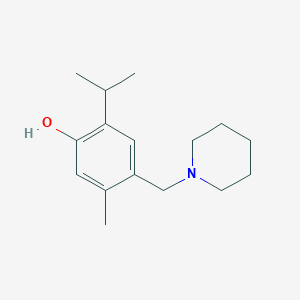
![3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid](/img/structure/B1211391.png)
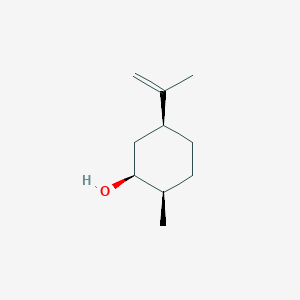
![S-(R*,R*)]-4-[Aminoiminomethyl)amino]-N-[[1-[3-hydroxy-2-[(2-naphthalenylsulfonyl)amino]-1-oxopropyl]-2-pyrrolidinyl] methyl]butanamide](/img/structure/B1211395.png)
![4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline](/img/structure/B1211396.png)
![5-(2-bromoethenyl)-1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B1211401.png)
